N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS No.: 2034234-06-3
Cat. No.: VC7583597
Molecular Formula: C14H14N4O2S2
Molecular Weight: 334.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034234-06-3 |
|---|---|
| Molecular Formula | C14H14N4O2S2 |
| Molecular Weight | 334.41 |
| IUPAC Name | N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 |
| Standard InChI Key | PRBQQGIAUODBKM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |
Introduction
Structural Features
The compound's structure includes:
-
Pyridine Ring: Known for its role in various biologically active compounds.
-
Imidazole Moiety: Common in compounds with antimicrobial and anti-inflammatory properties.
-
Thiophene Group: Can undergo oxidation or reduction reactions, influencing the compound's reactivity.
-
Sulfonamide Group: Typically associated with antibacterial activity.
Chemical Reactivity
The chemical reactivity of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is influenced by its functional groups:
-
Sulfonamide Group: Can participate in nucleophilic substitution reactions.
-
Imidazole and Pyridine Rings: May engage in electrophilic substitution reactions.
-
Thiophene Ring: Can undergo oxidation or reduction depending on the reaction conditions.
Potential Applications
Given its structural features, this compound may have potential applications in:
-
Medicinal Chemistry: Due to its diverse pharmacophoric elements, it could interact with biological targets such as enzymes or receptors.
-
Material Science: The unique arrangement of functional groups might offer novel properties useful in material development.
Synthesis
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide would likely involve multi-step organic reactions. Common approaches include:
-
Nucleophilic Substitution: To incorporate the pyridine and imidazole moieties.
-
Sulfonamide Formation: Involves the reaction of a sulfonic acid with an amine.
Data Table: Comparison with Similar Compounds
Research Findings
While specific research findings on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide are not available, compounds with similar structural features have shown promising biological activities. For example, compounds containing imidazole and pyridine structures are known for their antimicrobial and anti-inflammatory properties. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume